molecular formula C15H22N4O2 B2567502 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034612-85-4

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2567502
CAS No.: 2034612-85-4
M. Wt: 290.367
InChI Key: VZIRSIOYRMEGHM-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic small molecule built on a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage drug discovery and biochemical research, particularly for investigating novel therapeutic agents. The integration of the 2,2-dimethylpropanoyl group at the 6-position and the morpholino ring at the 2-position is a strategic modification aimed at enhancing metabolic stability and optimizing interactions with biological targets, as similar substitutions have been shown to improve the pharmacokinetic profiles of lead compounds . The pyrrolopyrimidine scaffold is a recognized pharmacophore in the development of enzyme inhibitors. Research on analogous structures has demonstrated potent inhibitory activity against key kinases involved in cellular proliferation and the DNA damage response (DDR), such as the Ataxia telangiectasia and Rad3-related (ATR) kinase . Other derivatives have been explored as inhibitors of Focal Adhesion Kinase (FAK), a target in oncology and inflammatory diseases . Furthermore, this class of compounds has shown considerable promise in antimicrobial research, with some pyrrolopyrimidine derivatives exhibiting potent activity against multidrug-resistant strains of Mycobacterium tuberculosis and Gram-positive bacteria . The presence of the morpholine ring, a common feature in many bioactive molecules, can contribute to improved solubility and influence the compound's ability to modulate various enzymatic pathways . This makes this compound a valuable chemical tool for researchers probing new mechanisms of action in areas like oncology and infectious diseases.

Properties

IUPAC Name

2,2-dimethyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIRSIOYRMEGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by functionalization to introduce the morpholino and dimethylpropanone groups. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous molecules are critical to its pharmacological profile. Below is a comparative analysis with key analogues:

IDPU (1-(7-Imino-3-Propyl-2,3-Dihydrothiazolo[4,5-d]Pyrimidin-6(7H)-yl)Urea)

  • Core Structure : IDPU features a thiazolo-pyrimidine core instead of a pyrrolo-pyrimidine system. The thiazolo ring introduces sulfur, which may alter electronic properties and binding interactions compared to the nitrogen-rich pyrrolo ring in the target compound .
  • Biological Activity: IDPU demonstrated neuroprotective effects in a Parkinson’s disease model by reducing oxidative stress, whereas the target compound’s activity (if kinase inhibition is hypothesized) would depend on morpholino-mediated kinase binding .

(S)-2-Hydroxy-1-(4-((7-Methyl-4-Morpholino-2-(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Thieno[3,2-d]Pyrimidin-6-yl)Methyl)Piperazin-1-yl)Propan-1-One

  • Core Structure: This patent compound (EP 2 402 347 A1) incorporates a thieno-pyrimidine core fused with a pyrrolopyridine substituent, contrasting with the pyrrolo-pyrimidine core of the target compound. The thieno ring’s sulfur atom may reduce metabolic stability compared to the nitrogen-rich pyrrolo system .
  • Target Specificity: The patent compound’s piperazine linker and pyrrolopyridine substituent suggest broader kinase inhibition (e.g., PI3K/mTOR pathways), while the target compound’s morpholino group may favor selective kinase binding .

(S)-2-Hydroxy-1-(4-((4-Morpholino-2-(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Thieno[2,3-d]Pyrimidin-6-yl)Methyl)Piperazin-1-yl)Propan-1-One

  • Structural Variation: This compound differs from the above patent analogue in the thieno-pyrimidine fusion position ([2,3-d] vs. [3,2-d]), altering ring planarity and steric interactions. The target compound’s pyrrolo[3,4-d]pyrimidine core offers distinct conformational flexibility .
  • Pharmacokinetics: The absence of a 7-methyl group in this variant may reduce steric hindrance, increasing binding affinity but decreasing metabolic half-life relative to the target compound’s dimethylpropanoyl group.

Key Research Findings and Implications

  • Morpholino Group: Present in all compared compounds, this group consistently improves solubility and kinase-binding interactions. However, its position (e.g., 2-position in the target compound vs. 4-position in patent analogues) alters steric and electronic effects .
  • Core Heterocycle: Pyrrolo-pyrimidine cores (target compound) may offer superior metabolic stability over thieno-pyrimidine or thiazolo-pyrimidine systems due to reduced susceptibility to oxidative metabolism .
  • Side Chain Optimization: The dimethylpropanoyl group in the target compound balances lipophilicity and stability, whereas polar groups (e.g., hydroxypropanoyl) in analogues may limit tissue distribution.

Biological Activity

2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrrolo-pyrimidine core which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have shown significant activity against various pathogens. For instance, derivatives of pyrrolo-pyrimidine compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, with reductions in biofilm formation exceeding that of standard antibiotics like Ciprofloxacin.

Table 1: Antimicrobial Activity of Pyrrolo-Pyrimidine Derivatives

CompoundMIC (μg/mL)Target PathogenBiofilm Reduction (%)
7b0.22Staphylococcus aureusSignificant
5a0.25Staphylococcus epidermidisSignificant
Control2.0CiprofloxacinBaseline

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it acts as a potent inhibitor of specific cancer-related proteins, such as WDR5, which is implicated in various malignancies. The binding affinity of related compounds has been reported with KdK_d values below 100 nM, indicating strong interaction with target proteins .

Case Study: WDR5 Inhibition
In a structure-based design optimization campaign, derivatives similar to the compound were shown to significantly inhibit WDR5 with ligand efficiencies exceeding 0.31 . This suggests that modifications to the core structure could enhance anticancer efficacy.

The mechanism by which these compounds exert their biological effects often involves inhibition of critical enzymes or pathways in microbial and cancer cell metabolism. For instance, some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and cancer cell proliferation .

Toxicological Profile

Toxicity assessments reveal that these compounds exhibit low hemolytic activity and non-cytotoxicity at concentrations up to 60 μM, making them promising candidates for further development in therapeutic applications .

Table 2: Toxicological Assessment

ParameterValue
Hemolytic Activity (%)3.23 - 15.22
IC50 (Cytotoxicity) μM>60

Q & A

Q. What are the key synthetic pathways and challenges in synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Critical steps include:

  • Morpholine ring attachment : Requires controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
  • Pyrrolopyrimidine core formation : Cyclization steps often use catalysts like Pd(PPh₃)₄ or CuI under reflux .
  • Ketone functionalization : The propan-1-one group is introduced via alkylation or acylation, requiring stoichiometric precision . Key challenges : Minimizing byproducts (e.g., dimerization of intermediates) and ensuring regioselectivity. Analytical methods like NMR and HPLC are critical for monitoring purity .
Reaction Step Conditions Byproduct Mitigation
Morpholine substitutionDMF, 80°C, 12 hrsUse of molecular sieves for dryness
CyclizationPd(PPh₃)₄, DIPEA, 100°CExcess ligand to stabilize intermediates
Ketone installationNaH, THF, 0°C → RTSlow addition of acylating agents

Q. How is the compound characterized structurally and functionally?

  • Structural analysis :
  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., morpholine attachment at C2 of pyrrolopyrimidine) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 357.43 m/z) .
    • Functional assays :
  • Kinase inhibition : Screening against kinases (e.g., PI3K, mTOR) using fluorescence polarization assays .
  • Cellular uptake : Radiolabeled analogs track intracellular accumulation in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized while maintaining purity in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require strict moisture control .
  • Catalyst tuning : Pd-based catalysts with bulky ligands (e.g., XPhos) improve selectivity in cross-coupling steps .
  • Continuous flow systems : Reduce batch variability and improve heat dissipation for exothermic reactions . Data-driven example : A 2023 study achieved 78% yield (vs. 52% in batch) using microreactors for a morpholine substitution step .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., PI3Kα inhibition ranging from 10 nM to 1 µM) may arise from:

  • Assay conditions : ATP concentration variations (e.g., 1 mM vs. 100 µM) alter competitive inhibition profiles .
  • Cellular context : Differences in membrane permeability (logP = 2.8) affect activity in cell-based vs. biochemical assays . Validation approach :
  • Standardize assays using reference inhibitors (e.g., LY294002 for PI3K) .
  • Use isogenic cell lines to isolate target-specific effects .

Q. How to design experiments probing the compound’s mechanism of action?

  • Target engagement :
  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to kinases by monitoring protein thermal stability shifts .
  • Crystallography : Co-crystallize with PI3Kγ to map binding interactions (e.g., hydrogen bonding with Val882) .
    • Downstream effects :
  • Phosphoproteomics : Identify phosphorylation changes using LC-MS/MS (e.g., reduced AKT-S473 phosphorylation) .
    Example finding : A 2024 study linked morpholine ring flexibility to improved kinase selectivity .

Data Contradiction Analysis

Q. Why do computational docking predictions conflict with experimental binding data?

  • Flexible vs. rigid docking : Static models may miss conformational changes (e.g., morpholine ring rotation) critical for binding .
  • Solvent effects : Implicit solvent models underestimate hydrophobic interactions in the kinase ATP-binding pocket . Solution : Use molecular dynamics simulations (>100 ns) to account for protein flexibility and explicit water molecules .

Methodological Resources

Technique Application Reference
NMR spectroscopyRegiochemical confirmation
CETSATarget engagement validation
Continuous flow synthesisScalability and yield optimization
PhosphoproteomicsDownstream signaling analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.